di-tert-Butylsilyl bis(trifluoromethanesulfonate)
Description
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS bis(triflate), tBu₂Si(OTf)₂) is a highly reactive organosilicon reagent with the molecular formula C₁₀H₁₈F₆O₆S₂Si (MW: 440.45 g/mol) and CAS number 85272-31-7 . It is a colorless to yellow or light brown-yellow liquid with a boiling point of 73–75 °C and is sensitive to moisture, reacting vigorously with hydroxylic solvents . Synthesized via the reaction of di-tert-butylchlorosilane with trifluoromethanesulfonic acid, it is commercially available and widely used in organic synthesis as a protecting group and promoter for regioselective transformations .
Key applications include:
- Orthogonal protection of diols in carbohydrate chemistry, enabling selective sulfation or functionalization .
- Simultaneous protection of 5′- and 3′-OH groups in RNA synthesis, facilitating atomic mutagenesis studies .
- Macrocyclization and cross-coupling reactions, leveraging its strong electrophilicity .
Properties
IUPAC Name |
[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKPYLEVGCJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F6O6S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337994 | |
| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85272-31-7 | |
| Record name | Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85272-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylsilylbis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Procedure
- Reactants : Di-tert-butylchlorosilane and trifluoromethanesulfonic acid.
- Solvent : Commonly dichloromethane (CH₂Cl₂) is used as the reaction medium.
- Reaction Conditions :
- The reaction is carried out at low temperatures to moderate the exothermic nature of the process.
- An equimolar ratio (1:2) of di-tert-butylchlorosilane to trifluoromethanesulfonic acid is typically used.
- Mechanism :
- The chlorosilane reacts with trifluoromethanesulfonic acid, substituting the chlorine atom with two trifluoromethanesulfonate groups to form the desired compound.
Key Observations
- The product is highly sensitive to moisture and hydroxylic solvents, necessitating anhydrous conditions during synthesis and storage.
- This method produces di-tert-butylsilyl bis(trifluoromethanesulfonate) as a colorless to light yellow liquid with a boiling point of 73–75 °C.
Use of Triethylamine as a Base
Procedure
- Reactants : Di-tert-butylchlorosilane, trifluoromethanesulfonic acid, and triethylamine (TEA).
- Solvent : Dichloromethane.
- Reaction Conditions :
- The reaction involves mixing di-tert-butylchlorosilane with trifluoromethanesulfonic acid in the presence of triethylamine.
- Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.
- Mechanism :
- The base facilitates the substitution reaction by scavenging HCl, ensuring complete conversion to the product.
Key Observations
- This method improves yield and minimizes side reactions by maintaining a neutral pH in the reaction mixture.
Alternative Bases: Pyridine or Lutidine
Procedure
- Reactants : Di-tert-butylchlorosilane, trifluoromethanesulfonic acid, and pyridine or lutidine as bases.
- Solvent : Dichloromethane or a dichloromethane-dimethylformamide (DMF) mixture.
- Reaction Conditions :
- The reaction is conducted at temperatures ranging from 0 °C to room temperature.
- Pyridine or lutidine serves as a nucleophilic base to neutralize HCl and stabilize the intermediate species.
Key Observations
- Using pyridine or lutidine enhances selectivity and reduces by-products compared to triethylamine.
- This method is particularly effective for preparing derivatives used in glycosylation reactions.
Summary Table of Preparation Methods
| Method | Reactants | Solvent | Base | Temperature Range | Key Advantages |
|---|---|---|---|---|---|
| Direct Reaction | Di-tert-butylchlorosilane + Triflic Acid | Dichloromethane | None | Low temperatures | Simple setup, moisture sensitivity |
| Triethylamine-Assisted | Di-tert-butylchlorosilane + Triflic Acid + TEA | Dichloromethane | Triethylamine | Room temperature | Improved yield, reduced side reactions |
| Pyridine/Lutidine-Assisted | Di-tert-butylchlorosilane + Triflic Acid + Pyridine/Lutidine | CH₂Cl₂ or CH₂Cl₂-DMF mix | Pyridine/Lutidine | 0 °C to RT | Enhanced selectivity |
Chemical Reactions Analysis
di-tert-Butylsilyl bis(trifluoromethanesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with diols to form silylene derivatives, which are useful in organic synthesis.
Cyclization Reactions: It promotes intramolecular cyclizations, such as the Boekelheide reaction.
Protection Reactions: It acts as a protecting group for 1,2-, 1,3-, and 1,4-diols, enhancing the yield and stereoselectivity of organic reactions.
Common reagents used in these reactions include triethylamine, dichloromethane, and trifluoromethanesulfonic acid. The major products formed are silylene derivatives and cyclized compounds .
Scientific Research Applications
Organic Synthesis
Di-tert-butylsilyl bis(trifluoromethanesulfonate) is primarily recognized for its role as a reagent in organic synthesis. It enhances electrophilicity, facilitating the formation of complex molecules. Its utility in synthesizing pharmaceuticals and agrochemicals is particularly noteworthy.
Key Applications:
- Promoter for Reactions: It acts as a promoter in reactions such as the Boekelheide reaction, enhancing yields significantly when combined with microwave irradiation .
- Synthesis of Glycosyl Donors: The compound is employed to prepare 3,6-bridged glycosyl donors from various sugar derivatives, achieving moderate to high yields .
Protecting Group Chemistry
In multi-step organic syntheses, di-tert-butylsilyl bis(trifluoromethanesulfonate) serves as an effective protecting group for alcohols and amines. This application allows chemists to selectively manipulate functional groups without unwanted side reactions.
Case Study:
- In one study, it was used to protect 1,3-diols, resulting in improved yield and stereoselectivity during subsequent reactions .
Fluorination Reactions
The trifluoromethanesulfonate moiety present in di-tert-butylsilyl bis(trifluoromethanesulfonate) enables efficient fluorination of organic substrates. This characteristic is crucial for developing fluorinated compounds, which are essential in medicinal chemistry.
Example:
- The reagent has been utilized in synthesizing fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts .
Polymer Chemistry
Di-tert-butylsilyl bis(trifluoromethanesulfonate) is also applied in the production of fluorinated polymers. These polymers demonstrate exceptional thermal stability and chemical resistance, making them suitable for high-performance materials.
Properties of Fluorinated Polymers:
- High thermal stability
- Excellent chemical resistance
- Applications in electronics and coatings
Analytical Chemistry
In analytical chemistry, di-tert-butylsilyl bis(trifluoromethanesulfonate) acts as a derivatizing agent. It enhances the detection and quantification of specific compounds within complex mixtures, thereby improving analytical accuracy.
Usage:
- This compound has been employed in various chromatographic techniques to improve the resolution and sensitivity of the analysis .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Yield/Outcome |
|---|---|---|
| Organic Synthesis | Promoter for Boekelheide reaction | Yield increased from 51% to 75% |
| Protecting Group Chemistry | Protecting 1,3-diols | Improved yield and stereoselectivity |
| Fluorination Reactions | Synthesis of fluorinated derivatives | Enhanced biological activity |
| Polymer Chemistry | Production of fluorinated polymers | High thermal stability |
| Analytical Chemistry | Derivatizing agent for chromatography | Improved detection sensitivity |
Mechanism of Action
The mechanism of action of di-tert-butylbis(trifluoromethanesulfonyloxy)silane involves the formation of silylene derivatives through the reaction with diols. These derivatives are more reactive and undergo further transformations, such as hydrolysis and oxidation, under specific conditions . The compound’s ability to protect hydroxyl groups and promote cyclization reactions is attributed to its strong electrophilic nature .
Comparison with Similar Compounds
Geminal and Vicinal Bis(trifluoromethanesulfonate) Esters
Examples: Methylene bis(triflate) (TfO–CH₂–OTf) and ethylene bis(triflate) (TfO–(CH₂)₂–OTf) .
Electronic Effects : The tert-butyl groups in DTBS bis(triflate) introduce steric bulk, reducing reactivity compared to aliphatic bis(triflates). This allows controlled regioselectivity in complex molecules .
Synthetic Utility : While aliphatic bis(triflates) excel in forming strained macrocycles (e.g., imidazolium salts), DTBS bis(triflate) is preferred in biomolecular chemistry due to its compatibility with sensitive substrates like RNA .
Bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) Salts
Example: Pd(II) complexes with [Tf₂N]⁻ .
| Property | DTBS Bis(triflate) | [Tf₂N]⁻ Complexes |
|---|---|---|
| Anion Stability | Moderate (OTf⁻) | High (delocalized charge) |
| Cost | Lower | Higher |
| Catalytic Performance | Comparable to [Tf₂N]⁻ complexes | Similar yields in Pd-catalyzed reactions |
Functional Role : Despite weaker anion stability, DTBS bis(triflate) is cost-effective and equally effective in catalytic systems, making it a practical alternative .
Other Silyl Triflates
Example: Trimethylsilyl triflate (TMSOTf) .
| Property | DTBS Bis(triflate) | TMSOTf |
|---|---|---|
| Steric Bulk | High (tert-butyl groups) | Low (methyl groups) |
| Regioselectivity | Enhanced in hindered systems | Less selective |
| Applications | Orthogonal diol protection | General silylation |
Advantage : The tert-butyl groups in DTBS bis(triflate) enable orthogonal protection strategies unavailable with smaller silyl groups, as demonstrated in chondroitin sulfate synthesis .
Biological Activity
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is a versatile reagent in organic synthesis, particularly known for its role as a protecting group for hydroxyl functionalities. Its biological activity primarily stems from its applications in synthesizing biologically relevant compounds, including nucleosides and glycosides. This article provides a detailed overview of the biological activity associated with DTBS ditriflate, including its chemical properties, applications in synthesis, and relevant case studies.
Di-tert-butylsilyl bis(trifluoromethanesulfonate) has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₈F₆O₆S₂Si
- Molecular Weight : 440.45 g/mol
- Boiling Point : 73-75 °C
- Appearance : Colorless to light yellow liquid
- Purity : ≥ 97% (by titration)
- CAS Number : 85272-31-7
DTBS ditriflate acts as a protecting group for alcohols, particularly 1,3-diols and 1,2-diols. The introduction of this protecting group enhances the yield and stereoselectivity of subsequent reactions. Its reactivity is attributed to the trifluoromethanesulfonate moiety, which is a good leaving group, facilitating various transformations in organic synthesis.
1. Synthesis of N-Homoceramides
DTBS ditriflate has been utilized effectively in the synthesis of N-homoceramides. This class of compounds is significant due to their roles in cellular signaling and membrane structure. The protecting group aids in the selective functionalization of diols, improving yields significantly compared to other methods .
2. Glycosylation Reactions
In glycosylation reactions, DTBS ditriflate has been shown to promote selective α-galactosylation. This application is crucial for synthesizing glycosides that have potential therapeutic properties . The ability to control stereochemistry during these reactions is vital for developing bioactive compounds.
Case Study 1: Synthesis of UDP-Galactose Derivatives
In a study by Sakamoto et al., DTBS ditriflate was employed to synthesize UDP-2-(2-ketopropyl)galactose. The reaction demonstrated high yields and stereoselectivity when using DTBS as a protecting group, highlighting its effectiveness in carbohydrate chemistry .
Case Study 2: Intramolecular Cyclizations
Massaro et al. reported the use of DTBS ditriflate in intramolecular cyclizations via the Boekelheide reaction. The cyclized product was obtained with improved yields (up to 75% with microwave irradiation), showcasing the reagent's utility in complex organic transformations .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological applications of DTBS ditriflate:
| Study | Application | Yield | Notes |
|---|---|---|---|
| Sakamoto et al. (2015) | Synthesis of UDP-galactose derivatives | High | Effective stereocontrol |
| Massaro et al. (2014) | Intramolecular cyclization | Up to 75% | Enhanced by microwave irradiation |
| Neuner et al. (2019) | Synthesis of N-homoceramides | Moderate | Improved functionalization |
Q & A
Q. What are the critical handling and storage protocols for DTBS to ensure stability in laboratory settings?
DTBS is highly moisture-sensitive and decomposes upon exposure to water. It should be stored under inert gas (e.g., argon or nitrogen) at low temperatures (<0°C) in corrosion-resistant containers. Handling requires anhydrous conditions, ideally in a glovebox or using Schlenk techniques. Immediate use after opening is recommended to minimize decomposition .
Q. How is DTBS synthesized, and what purification methods are effective?
DTBS is typically synthesized by reacting di-tert-butylsilyl chloride with trifluoromethanesulfonic anhydride under controlled, anhydrous conditions. Purification involves fractional distillation under reduced pressure (b.p. 73–75°C) in an inert atmosphere. Analytical methods like neutralization titration confirm purity (>97%) .
Q. What is the role of DTBS as a Lewis acid in organic transformations?
DTBS acts as a potent electrophilic activator for nucleophiles (e.g., alcohols, amines). Its silicon center coordinates with triflate groups, generating a highly electrophilic species that facilitates silylation, glycosylation, and cross-coupling reactions. This reactivity is leveraged in forming stable intermediates for complex molecule synthesis .
Advanced Research Questions
Q. What mechanistic insights explain DTBS’s efficiency in glycosylation reactions?
DFT studies reveal that DTBS’s triflate groups enhance silicon’s electrophilicity, enabling rapid activation of glycosyl acceptors. The reaction proceeds via a two-step mechanism: (1) DTBS coordinates with the hydroxyl group, forming a silyl ether intermediate; (2) nucleophilic displacement by the glycosyl donor yields the glycoside product. This pathway minimizes side reactions like hydrolysis under anhydrous conditions .
Q. How does DTBS compare to other silylating agents (e.g., TBSOTf) in catalytic efficiency?
DTBS exhibits superior thermal stability and selectivity in sterically hindered environments. For example, in macrocyclization of bipyridines, DTBS achieves >90% yield at 25°C, while TBSOTf requires higher temperatures (50°C) and shows lower selectivity due to competing hydrolysis. The tert-butyl groups on silicon enhance steric shielding, reducing unwanted byproducts .
Q. What analytical techniques identify decomposition byproducts of DTBS under suboptimal conditions?
Exposure to moisture generates trifluoromethanesulfonic acid and di-tert-butylsilanol, detectable via NMR (δ = -78 ppm for free triflate) and IR spectroscopy (broad O-H stretch at 3200–3600 cm). X-ray crystallography of recrystallized byproducts confirms structural changes, while TGA-MS tracks mass loss correlated with decomposition .
Q. How can researchers mitigate side reactions when using DTBS in cross-coupling reactions?
Common side reactions include over-silylation and triflate displacement. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
